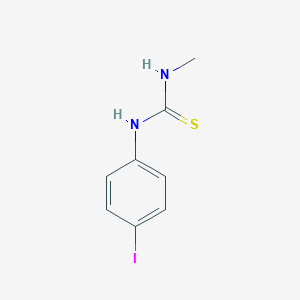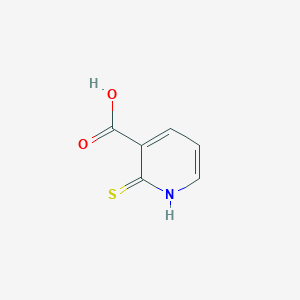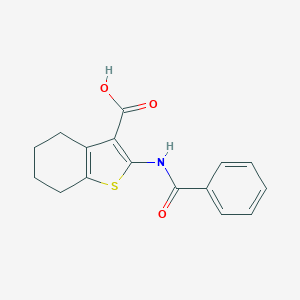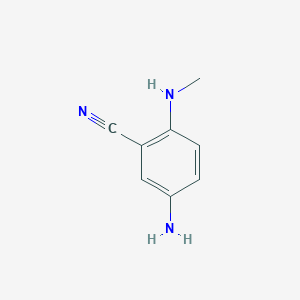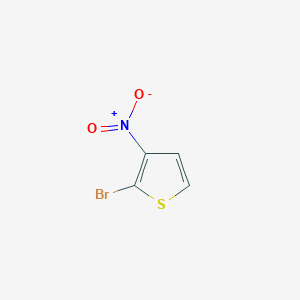
2-Bromo-3-nitrothiophene
説明
2-Bromo-3-nitrothiophene is a solid compound with a molecular weight of 208.04 . It has a linear formula of C4H2BrNO2S .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-Bromo-3-nitrothiophene, has been discussed in various studies . For instance, 2-Bromo-3-nitrothiophene can be prepared from thiophene by bromination followed by nitration .Molecular Structure Analysis
The molecular structure of 2-Bromo-3-nitrothiophene is represented by the linear formula C4H2BrNO2S . The molecule has a sulfur atom in the thiophene ring and oxygen atoms in the nitro group .Chemical Reactions Analysis
The electrosorption of 3-bromo-2-nitrothiophene on a gold electrode has been studied . The molecule shows a reversible redox behavior in the anodic and cathodic scan direction .Physical And Chemical Properties Analysis
2-Bromo-3-nitrothiophene is a solid compound . It has a flash point of 97 . More detailed physical and chemical properties were not found in the retrieved documents.科学的研究の応用
Electrosorption on Gold Surfaces
2-Bromo-3-nitrothiophene: has been studied for its electrosorption properties on gold surfaces. This process is crucial for understanding the interaction between thiophene derivatives and metal surfaces, which is fundamental in the field of electrochemistry . The orientation of the molecule during adsorption and its interaction with the gold electrode can be analyzed using techniques like surface-enhanced Raman spectroscopy (SERS) . This application is significant for developing sensitive detection methods for molecules at very low concentrations.
Organic Semiconductor Development
Thiophene derivatives, including 2-Bromo-3-nitrothiophene , are pivotal in the advancement of organic semiconductors . They are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . The electronic properties of thiophene make it an excellent candidate for creating semiconducting materials with high charge-carrier mobility.
Corrosion Inhibition
In industrial chemistry, 2-Bromo-3-nitrothiophene can serve as a corrosion inhibitor . The thiophene ring’s ability to adsorb onto metal surfaces makes it effective in protecting metals from corrosion, which is essential for extending the life of metal components in various industrial applications.
Pharmaceutical Applications
Thiophene derivatives exhibit a range of pharmacological properties2-Bromo-3-nitrothiophene could potentially be used in the synthesis of compounds with anticancer , anti-inflammatory , and antimicrobial activities . Its structural framework allows for the development of new drugs with enhanced efficacy and reduced side effects.
Synthesis of Chromophores
2-Bromo-3-nitrothiophene: is involved in the synthesis of oligothiophene precursors for generating chromophores . Chromophores are vital components in dye-sensitized solar cells and other photonic devices, where they absorb light and initiate electron transfer processes.
Vibrational Spectroscopy Studies
The compound is also used in vibrational spectroscopy studies to understand the molecular vibrations and structure . The vibrational frequencies obtained from such studies can be compared with theoretical models to gain insights into the molecular dynamics and interactions.
Safety and Hazards
The safety information for 2-Bromo-3-nitrothiophene indicates that it has a GHS07 pictogram and a warning signal word . Users are advised to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
特性
IUPAC Name |
2-bromo-3-nitrothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO2S/c5-4-3(6(7)8)1-2-9-4/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWMCPPKGEXBKSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1[N+](=O)[O-])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360912 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-nitrothiophene | |
CAS RN |
2161-96-8 | |
| Record name | 2-bromo-3-nitrothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-Bromo-3-nitrothiophene particularly reactive in SNAr reactions?
A1: The high reactivity of 2-Bromo-3-nitrothiophene in SNAr reactions stems from the presence of the nitro group at the 3-position relative to the bromine atom. [, ] This electron-withdrawing group significantly enhances the electrophilicity of the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.
Q2: How do different solvents affect the SNAr reactions involving 2-Bromo-3-nitrothiophene?
A2: Studies have shown that the rate of SNAr reactions with 2-Bromo-3-nitrothiophene is significantly faster in room-temperature ionic liquids (RTILs) compared to conventional solvents like methanol or benzene. [] This enhanced reactivity in RTILs is attributed to the unique solvation environment they provide. Moreover, the position of the nitro group relative to the bromine atom (ortho-like vs. para-like) can lead to distinct intramolecular interactions in the transition state, which are greatly influenced by the solvent. []
Q3: Can computational chemistry provide insights into the mechanism of these reactions?
A3: Absolutely! DFT calculations have been instrumental in elucidating the mechanism of SNAr reactions involving 2-Bromo-3-nitrothiophene. For instance, studies using DFT/M062X/6-311+G(2d,2p) level of theory have provided a detailed understanding of the reaction pathway when piperidine acts as a nucleophile. [] These calculations revealed a concerted yet asynchronous mechanism, where the formation of the new C-N bond occurs slightly ahead of the breaking of the C-Br bond. Interestingly, the application of a novel technique called Reactive Internal Reaction Coordinate (RIRC) unveiled a short-lived transient species resembling a zwitterionic structure, highlighting the complexity of the reaction pathway. []
Q4: How does the structure of the nucleophile affect the reaction with 2-Bromo-3-nitrothiophene?
A4: The structure of the nucleophile plays a crucial role in determining the reaction rate and selectivity. Research has investigated the reactivity of various substituted thiophenoxide ions with 2-Bromo-3-nitrothiophene and its isomer, 3-Bromo-2-nitrothiophene. [] The study revealed that the reactions are generally faster when the bromine atom is located at the beta position (3-Bromo-2-nitrothiophene). Additionally, electron-donating substituents on the thiophenoxide ion increased the reaction rate, while electron-withdrawing groups had the opposite effect. [] This structure-activity relationship can be rationalized by considering the influence of substituents on the nucleophilicity of the thiophenoxide ion.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



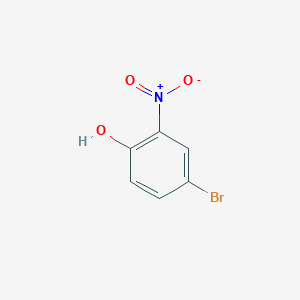

![Benzo[1,3]dioxol-5-ylmethyl-(tetrahydro-furan-2-ylmethyl)-amine](/img/structure/B183278.png)

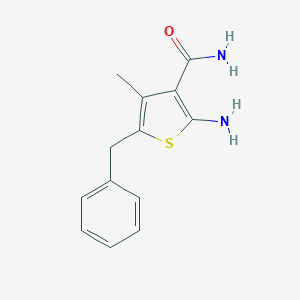
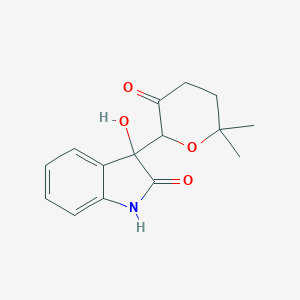

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
